molecular formula C13H19NOS B7565043 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide

2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide

Cat. No. B7565043
M. Wt: 237.36 g/mol
InChI Key: XTRQBDWQJQFLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. DMPA is a member of the sulfonamide family, which is widely used in pharmaceuticals due to their antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a low toxicity profile, making it a promising candidate for medical research. In addition to its potential therapeutic effects, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide's low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of more efficient synthesis methods for 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide, which could lead to increased availability for medical research. Additionally, further studies on the mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide could provide insight into its potential therapeutic effects.

Synthesis Methods

2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylthiophenol with chloroacetyl chloride to form 2-(3,4-dimethylphenyl)thioacetyl chloride. This intermediate is then reacted with dimethylamine to form 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-9-6-7-12(8-10(9)2)16-11(3)13(15)14(4)5/h6-8,11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRQBDWQJQFLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(C)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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